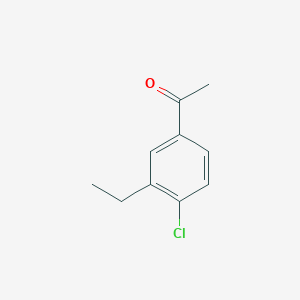

4'-Chloro-3'-ethylacetophenone

Description

Contextual Position within Substituted Acetophenone (B1666503) Chemistry

Substituted acetophenones are aromatic ketones that serve as fundamental precursors in a multitude of organic reactions. dokumen.pub Their general structure, featuring a carbonyl group and a methyl group attached to a benzene (B151609) ring, allows for a wide range of chemical modifications. The reactivity of both the aromatic ring and the acetyl group makes them valuable intermediates.

The substitution on the phenyl ring significantly influences the chemical and physical properties of the acetophenone derivative. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system and the reactivity of the carbonyl group. arkat-usa.org 4'-Chloro-3'-ethylacetophenone is a disubstituted acetophenone, featuring both a halogen (chloro) and an alkyl (ethyl) group on the phenyl ring. This specific combination of a deactivating, ortho-para directing chloro group and an activating, ortho-para directing ethyl group at the meta and para positions, respectively, relative to the acetyl group, creates a unique electronic and steric environment within the molecule.

Rationale for Academic Investigation of Halogenated and Alkylated Acetophenones

The academic and industrial interest in halogenated and alkylated acetophenones is driven by their utility as versatile building blocks in organic synthesis. cymitquimica.com Halogens, such as chlorine, can serve as a handle for further functionalization through various cross-coupling reactions. mdpi.com The presence of a halogen atom can also impart specific properties to the final molecule, including increased lipophilicity, which can be crucial in the design of bioactive compounds. mdpi.com

Alkylated acetophenones, on the other hand, are investigated for the steric and electronic effects of the alkyl group. The ethyl group in this compound, for instance, is an electron-donating group that can influence the regioselectivity of subsequent reactions on the aromatic ring. The combination of both halogen and alkyl substituents, as seen in this compound, provides a scaffold that can be selectively modified at multiple positions, making it a valuable tool for creating diverse molecular architectures.

The investigation into such compounds is also propelled by the desire to develop greener and more efficient synthetic methods. mdpi.com Research often focuses on optimizing reaction conditions for the synthesis of these acetophenones and their derivatives, aiming for higher yields, selectivity, and reduced environmental impact. mdpi.com

Overview of Key Research Areas Pertaining to the this compound Scaffold

Research involving the this compound scaffold primarily revolves around its use as a starting material or intermediate in the synthesis of more complex molecules. A significant area of investigation is its application in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry due to their prevalence in biologically active molecules. rasayanjournal.co.inijrps.com

For instance, this compound can be utilized in condensation reactions to form chalcones, which are precursors to various flavonoids and other heterocyclic systems. asianpubs.org These reactions typically involve the base-catalyzed reaction of the acetophenone with an appropriate aldehyde. asianpubs.org

Furthermore, the carbonyl group of this compound is a key reactive site. It can undergo reduction to form the corresponding alcohol, 1-(4-chloro-3-ethylphenyl)ethanol, which itself can be a chiral building block for further synthesis. researchgate.net The methyl group adjacent to the carbonyl is also reactive and can be halogenated to produce α-haloketones, which are highly valuable intermediates for the synthesis of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles. mdpi.comresearchgate.netresearchgate.net

The aromatic ring of this compound also presents opportunities for further functionalization through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of any new group. The unique substitution pattern of this compound makes it a subject of interest for studying reaction mechanisms and the directing effects of multiple substituents in aromatic chemistry.

Chemical Synthesis and Properties

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an appropriately substituted benzene ring.

A common synthetic route starts with 2-chloro-1-ethylbenzene, which is then acylated using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction introduces the acetyl group onto the aromatic ring. The directing effects of the chloro and ethyl groups guide the position of the incoming acetyl group.

| Reactants | Reagents | Product | Reaction Type |

| 2-Chloro-1-ethylbenzene | Acetyl chloride, Aluminum chloride | This compound | Friedel-Crafts Acylation |

The physical and chemical properties of this compound are tabulated below. These properties are crucial for its handling, purification, and use in subsequent chemical transformations.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO fluorochem.co.uk |

| Molecular Weight | 182.65 g/mol |

| Appearance | Not specified in the provided results |

| CAS Number | 860537-23-1 fluorochem.co.uk |

Role as a Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis, primarily serving as a building block for more complex molecular structures. Its utility stems from the reactivity of its functional groups: the carbonyl group, the adjacent methyl group, and the substituted aromatic ring.

One of the key applications of this compound is in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that are important intermediates for the synthesis of flavonoids and other heterocyclic compounds. The synthesis of chalcones from this compound involves a Claisen-Schmidt condensation reaction with an aromatic aldehyde in the presence of a base.

The carbonyl group can also be a target for reduction reactions. Using reducing agents like sodium borohydride, the ketone can be converted to the corresponding secondary alcohol, 1-(4-chloro-3-ethylphenyl)ethanol. This alcohol can be a chiral synthon if the reduction is performed enantioselectively. researchgate.net

Furthermore, the methyl group of the acetyl moiety can undergo α-halogenation to produce α-haloacetophenones. researchgate.netresearchgate.net These compounds are versatile electrophiles used in the synthesis of various heterocycles, such as thiazoles and imidazoles.

The table below summarizes some of the key transformations of this compound.

| Starting Material | Reagent(s) | Product Type | Significance |

| This compound | Aromatic aldehyde, Base (e.g., NaOH, KOH) | Chalcone (B49325) | Intermediate for flavonoids and heterocycles asianpubs.org |

| This compound | Reducing agent (e.g., NaBH₄) | Secondary Alcohol | Chiral building block researchgate.net |

| This compound | Halogenating agent (e.g., NBS, NCS) | α-Haloacetophenone | Precursor for heterocyclic synthesis researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-ethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHRKFICGLGPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Ethylacetophenone

Direct Synthesis Strategies

Direct synthesis aims to construct the target molecule in a minimal number of steps, often by introducing the final functional group onto a pre-assembled aromatic core. For 4'-Chloro-3'-ethylacetophenone, the most logical direct approach is the Friedel-Crafts acylation of a disubstituted benzene (B151609) precursor.

Friedel-Crafts Acylation Approaches for Related Acetophenones

The Friedel-Crafts acylation, first reported in 1877, remains a fundamental and widely used method for forming carbon-carbon bonds to an aromatic ring. libretexts.orgnih.gov The reaction involves the introduction of an acyl group (RCO-), such as the acetyl group (CH₃CO-), onto an aromatic substrate using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comchemguide.co.uk

The direct synthesis of this compound would involve the acylation of 1-chloro-2-ethylbenzene (B1361349) with an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride. The reaction proceeds via the formation of a resonance-stabilized acylium ion (CH₃CO⁺), which then acts as the electrophile, attacking the electron-rich aromatic ring of the 1-chloro-2-ethylbenzene precursor. libretexts.orgyoutube.com

The choice of catalyst and reaction conditions is critical for the success of the Friedel-Crafts acylation. Traditionally, strong Lewis acids are employed to facilitate the formation of the acylium ion from the acyl halide. wikipedia.org Aluminum chloride (AlCl₃) is the most common and potent catalyst for this transformation. libretexts.org However, due to the formation of a stable complex between the product ketone and the Lewis acid, stoichiometric or even excess amounts of the catalyst are often required. sigmaaldrich.com

The reaction is typically carried out in a non-aqueous solvent, and for less reactive substrates, heating under reflux may be necessary to drive the reaction to completion. chemguide.co.uk

| Catalyst | Typical Acylating Agent | Common Solvents | General Conditions | Key Characteristics |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acyl Chlorides, Anhydrides | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂) | 0°C to reflux; Stoichiometric quantities required | Highly reactive, traditional catalyst. libretexts.org |

| Iron(III) Chloride (FeCl₃) | Acyl Chlorides | DCE, Nitrobenzene | Room temperature to elevated temperatures | Less reactive than AlCl₃ but effective. nih.gov |

| Zinc Chloride (ZnCl₂) | Acyl Chlorides, Anhydrides | None (neat) or organic solvents | Higher temperatures often needed | Milder Lewis acid, useful for activated substrates. |

| Zeolites (Solid Acids) | Anhydrides, Carboxylic Acids | Solvent-free or high-boiling solvents | High temperatures | Reusable, environmentally friendlier alternative. |

| Ionic Liquids | Anhydrides, Acyl Chlorides | Acts as both solvent and catalyst | Moderate temperatures (40-60°C) beilstein-journals.orgresearchgate.net | "Green" solvent, can be recycled. beilstein-journals.org |

The primary challenge in the direct acylation of 1-chloro-2-ethylbenzene is controlling the position of the incoming acetyl group. The aromatic ring has two substituents with competing directing effects:

Ethyl group (-CH₂CH₃): An activating, ortho-, para- directing group.

Chloro group (-Cl): A deactivating, ortho-, para- directing group.

Electrophilic attack will be directed to the positions activated by these substituents. The potential positions for acylation are C4, C6 (ortho/para to ethyl) and C3, C5 (ortho/para to chloro). The desired product, this compound, results from acylation at the C5 position, which is para to the chloro group and meta to the ethyl group.

Several factors govern the final isomer distribution:

Electronic Effects: The ethyl group activates the ring, making it more nucleophilic, while the chloro group deactivates it through induction. However, both direct incoming electrophiles to the ortho and para positions. The directing influence of substituents is a key factor in determining the outcome. alexandonian.com

Steric Hindrance: The position between the existing ethyl and chloro groups (C3) is sterically hindered, making acylation at this site less likely. Similarly, the position ortho to the ethyl group (C6) may also experience some steric hindrance from the adjacent substituent. Acylation reactions are particularly sensitive to steric bulk. libretexts.org

In many cases of disubstituted benzenes, the para position to one of the groups is favored. For acylation of toluene (B28343) (methylbenzene), substitution occurs almost exclusively at the 4-position (para) due to steric hindrance at the ortho position. libretexts.org In the case of 1-chloro-2-ethylbenzene, the acylation at the C5 position is para to the chlorine atom. This position is generally less sterically hindered than the positions ortho to either group, making it a probable site for substitution. The formation of the 4'-chloro-3'-ethyl isomer as the major product suggests that the directing effect of the chloro group to its para position, combined with steric considerations, overrides the activating effect of the ethyl group. oregonstate.edu

Alternative Acylation and Alkylation Methods for the Aromatic Ketone Core

While Friedel-Crafts acylation is the most direct route, other methods exist for synthesizing aromatic ketones, which could theoretically be adapted.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. A potential, albeit more circuitous, route could involve the synthesis of 2-chloro-6-ethylphenyl acetate (B1210297) and its subsequent rearrangement.

Houben-Hoesch Reaction: This method synthesizes aryl ketones from a nitrile and an activated arene (like a phenol (B47542) or phenol ether). This is generally limited to electron-rich aromatic systems.

Oxidation of Alkylbenzenes: Acetophenones can be produced through the oxidation of the corresponding ethylbenzene (B125841) derivative. nih.gov For the target compound, this would require the synthesis of 1-chloro-2,4-diethylbenzene followed by selective oxidation of one ethyl group, a process that would likely be difficult to control.

Precursor Chemistry and Convergent Synthesis of this compound

A linear, precursor-based synthesis is the most practical alternative to direct acylation. This involves building the substituted aromatic ring step-by-step before the final acylation. The key precursor for the Friedel-Crafts acylation is 1-chloro-2-ethylbenzene . This compound can be synthesized through various standard aromatic chemistry routes, such as the chlorination of ethylbenzene followed by isomer separation. Once the precursor is obtained, the acylation step proceeds as described in section 2.1.1.

A convergent synthesis, where different functionalized fragments of the molecule are prepared separately and then combined, is also a theoretical possibility. rollins.edu For a relatively simple molecule like this compound, this approach is less common than a linear sequence. One could envision a strategy involving the coupling of a pre-formed (4-chloro-3-ethylphenyl) organometallic reagent with an acetylating agent. For example, a Grignard or organolithium reagent could be prepared from 1-bromo-4-chloro-2-ethylbenzene, which would then react with acetyl chloride. However, the preparation of the required organometallic precursor can be challenging.

Methodological Advancements in Acetophenone (B1666503) Synthesis Relevant to the Target Compound

In recent years, significant efforts have been made to develop more environmentally benign ("green") and efficient methods for acetophenone synthesis, moving away from the use of stoichiometric, moisture-sensitive, and corrosive Lewis acids like AlCl₃. frontiersin.org

These advancements are highly relevant for the synthesis of this compound:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, sulfated zirconia, or clays, offers significant advantages. researchgate.net These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying product workup and reducing waste.

Ionic Liquids: Ionic liquids have emerged as versatile solvents and catalysts for Friedel-Crafts reactions. beilstein-journals.org They can enhance reaction rates and selectivity, and their negligible vapor pressure makes them a safer alternative to volatile organic solvents. Systems using cost-efficient metal salts like iron(III) chloride in ionic liquids have proven robust for acylating various benzene derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for Friedel-Crafts acylations, often leading to higher yields and cleaner reactions compared to conventional heating. sigmaaldrich.com

Nickel-Catalyzed Reactions: Alternative C-C bond-forming strategies, such as the nickel-catalyzed Heck arylation of vinyl ethers with aryl bromides, provide a different pathway to functionalized acetophenones. researchgate.net This method avoids the use of strong Lewis acids entirely.

These modern methodologies offer pathways to synthesize this compound and related compounds with improved efficiency, safety, and sustainability.

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Ethylacetophenone

Reactivity of the Carbonyl Functionality

The carbonyl group in 4'-Chloro-3'-ethylacetophenone is a prime site for a variety of chemical transformations, including reduction to secondary alcohols, oxidation to esters, and condensation reactions to form larger molecular scaffolds.

Reduction Pathways to Secondary Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(4-chloro-3-ethylphenyl)ethanol, is a fundamental transformation that can be achieved through various synthetic methodologies.

The selective reduction of the ketone functionality in the presence of other reducible groups is a key consideration in organic synthesis. For the conversion of this compound to its corresponding secondary alcohol, common metal hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol or ethanol (B145695). It offers good chemoselectivity for the carbonyl group over other potentially reducible functionalities. Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

The general reaction for the chemoselective reduction is as follows:

Reaction of this compound with a reducing agent to yield 1-(4-chloro-3-ethylphenyl)ethanol.

| Reducing Agent | Solvent(s) | Typical Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, Tetrahydrofuran | 0°C to Room Temperature |

The synthesis of enantiomerically pure alcohols is of significant interest, particularly in the pharmaceutical industry. Biocatalytic methods, employing whole microbial cells or isolated enzymes, offer a green and highly selective alternative for the asymmetric reduction of prochiral ketones like this compound. These processes can yield chiral alcohols with high enantiomeric excess (e.e.).

Various microorganisms, including strains of Saccharomyces cerevisiae (baker's yeast), and plant tissues have been shown to effectively reduce substituted acetophenones. researchgate.netnih.gov These biocatalytic reductions often exhibit high stereoselectivity, producing either the (R)- or (S)-enantiomer of the corresponding alcohol. For instance, studies on the asymmetric reduction of 4'-chloroacetophenone using various plant tissues have demonstrated the potential to obtain the corresponding alcohol with high enantioselectivity. nih.gov Similarly, various yeast strains have been screened for their ability to reduce chloroacetophenones, with some showing excellent activity and stereoselectivity. researchgate.net The enantiomeric excess and yield of the product can be influenced by factors such as the choice of biocatalyst, co-substrates, pH, and temperature. researchgate.net

Asymmetric bioreduction of this compound to (R)- or (S)-1-(4-chloro-3-ethylphenyl)ethanol using a biocatalyst.

| Biocatalyst Source | Expected Product Enantiomer | Potential Yields & e.e. on Analogous Substrates |

| Saccharomyces cerevisiae | (R) or (S) depending on strain | High yield and >99% e.e. for chloroacetophenones have been reported. researchgate.net |

| Plant Tissues (e.g., carrot, apple) | (R) or (S) depending on plant | Up to 80% yield and 98% e.e. for 4'-chloroacetophenone. nih.gov |

Oxidation Reactions of the Acetophenone (B1666503) Moiety

The acetophenone moiety in this compound can undergo oxidation to form an ester through the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring. The product of the Baeyer-Villiger oxidation of this compound is 4-chloro-3-ethylphenyl acetate (B1210297).

This oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl group, followed by a concerted migration of the aryl group to the adjacent oxygen atom. The migratory aptitude of the aryl group is generally higher than that of the methyl group, leading to the formation of the phenyl acetate derivative.

Baeyer-Villiger oxidation of this compound to 4-chloro-3-ethylphenyl acetate.

| Oxidizing Agent | Solvent | Typical Reaction Conditions |

| m-CPBA | Chloroform, Dichloromethane | Room Temperature |

| Peracetic Acid | Acetic Acid | Varies |

Condensation Reactions Involving the Acetyl Group

The α-hydrogens of the acetyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, most notably the Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound that lacks α-hydrogens, typically an aromatic aldehyde. wikipedia.org

The reaction of this compound with various aromatic aldehydes in the presence of a base (e.g., sodium hydroxide) leads to the formation of chalcones (1,3-diaryl-2-propen-1-ones). These compounds are of interest due to their diverse biological activities. The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone.

Claisen-Schmidt condensation of this compound with a substituted benzaldehyde to form a chalcone (B49325) derivative.

| Aldehyde Reactant | Base Catalyst | Expected Chalcone Product |

| Benzaldehyde | NaOH | 1-(4-chloro-3-ethylphenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | NaOH | 1-(4-chloro-3-ethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH | 1-(4-chloro-3-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Aromatic Ring Functionalization

The existing substituents on the aromatic ring of this compound direct the position of subsequent electrophilic aromatic substitution (EAS) reactions. The directing effects of the chloro, ethyl, and acetyl groups determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

The substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing:

-Cl (Chloro): Deactivating, ortho-, para-director. The inductive effect of the electronegative chlorine atom withdraws electron density from the ring, making it less reactive towards electrophiles. However, the lone pairs on the chlorine can be donated to the ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack.

-CH₂CH₃ (Ethyl): Activating, ortho-, para-director. The ethyl group is an electron-donating group through induction, which increases the electron density of the ring and activates it towards electrophilic attack.

-COCH₃ (Acetyl): Deactivating, meta-director. The carbonyl group is strongly electron-withdrawing through both induction and resonance, which significantly deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Predicted regioselectivity of electrophilic aromatic substitution on this compound.

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-chloro-3-ethyl-5-nitrophenyl)ethanone and/or 1-(2-chloro-5-ethyl-3-nitrophenyl)ethanone (substitution at positions ortho to the ethyl group) |

| Bromination | Br₂, FeBr₃ | 1-(5-bromo-4-chloro-3-ethylphenyl)ethanone and/or 1-(3-bromo-4-chloro-5-ethylphenyl)ethanone (substitution at positions ortho to the ethyl group) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution is unlikely due to the strongly deactivated ring. |

Electrophilic Aromatic Substitution Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The rate and orientation of these reactions on this compound are determined by the electronic properties of the existing substituents.

The directing effects of the individual substituents can be summarized as follows:

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. study.comualberta.calibretexts.org The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. study.comreddit.com The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Chloro Group (-Cl): Halogens are deactivating yet ortho-, para-directing. quora.compressbooks.pub The high electronegativity of chlorine withdraws electron density from the ring inductively, deactivating it. stackexchange.com However, the lone pairs on the chlorine atom can be donated to the ring via resonance, increasing electron density at the ortho and para positions. quora.com

Ethyl Group (-C₂H₅): Alkyl groups are activating and ortho-, para-directing. They donate electron density to the aromatic ring through an inductive effect, thereby increasing its reactivity towards electrophiles. ualberta.ca

In this compound, the positions for electrophilic attack are influenced by the cumulative effects of these three groups. The acetyl group strongly deactivates the ring and directs meta to its position (positions 3' and 5'). The chloro group at the 4'-position directs ortho and para to itself (positions 3' and 5', and position 1' respectively). The ethyl group at the 3'-position directs ortho and para to itself (positions 2', 4', and 6').

Interactive Data Table: Directing Effects of Substituents on Benzene (B151609) Ring

| Substituent | Type | Reactivity Effect | Directing Effect |

| -COCH₃ | Carbonyl | Deactivating | Meta |

| -Cl | Halogen | Deactivating | Ortho, Para |

| -C₂H₅ | Alkyl | Activating | Ortho, Para |

Chemical Modifications at Halogen and Alkyl Substituent Positions

Beyond reactions on the aromatic ring, the chloro and ethyl substituents of this compound can undergo specific chemical modifications.

The chloro group , being a halogen on an aromatic ring, is generally unreactive towards nucleophilic substitution under standard conditions due to the partial double bond character of the C-Cl bond. savemyexams.com However, it can be replaced under harsh conditions or through metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings could potentially be employed to replace the chlorine atom with other functional groups, although specific conditions would need to be developed for this substrate.

The ethyl group offers several possibilities for chemical transformation. The benzylic protons of the ethyl group are susceptible to radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This would lead to the formation of 4'-Chloro-3'-(1-bromoethyl)acetophenone. Furthermore, the ethyl group can be oxidized under strong oxidizing conditions (e.g., using KMnO₄ or chromic acid) to a carboxylic acid group, which would transform the molecule into 5'-Acetyl-2'-chlorobenzoic acid. libretexts.orgdoubtnut.comlibretexts.org

Interactive Data Table: Potential Chemical Modifications

| Substituent Position | Reagent/Reaction Type | Potential Product |

| 4'-Chloro | Palladium-catalyzed cross-coupling (e.g., Suzuki) | 4'-Aryl-3'-ethylacetophenone |

| 3'-Ethyl (Benzylic) | N-Bromosuccinimide (NBS) | 4'-Chloro-3'-(1-bromoethyl)acetophenone |

| 3'-Ethyl (Oxidation) | Potassium permanganate (KMnO₄) | 5'-Acetyl-2'-chlorobenzoic acid |

Cascade and Multi-component Reactions Utilizing this compound

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. baranlab.org Multi-component reactions (MCRs) are a subset of these, where three or more reactants combine in a one-pot synthesis. nih.govrsc.org Aromatic ketones, such as this compound, can serve as valuable building blocks in such reactions. azom.comwaseda.jp

The acetyl group of this compound is the primary site of reactivity in many potential cascade and multi-component reactions. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile.

For example, this compound could potentially participate in a variety of named MCRs that utilize ketones as one of the components. These could include reactions like the Hantzsch pyridine synthesis, the Biginelli reaction, or various isocyanide-based MCRs, although the specific reactivity and yields would depend on the reaction conditions and the other components. nih.gov

Furthermore, the enolate of this compound could initiate a cascade sequence. For instance, a Michael addition of the enolate to an α,β-unsaturated carbonyl compound could be followed by an intramolecular aldol condensation, leading to the formation of a new ring system. The specific substitution pattern of the starting material would influence the structure of the final product, potentially leading to novel and complex molecular architectures. While specific examples utilizing this compound are not readily found in the literature, the principles of cascade and multi-component reaction design suggest its potential as a versatile substrate in this area of synthetic chemistry. nih.govrsc.org

Synthesis and Characterization of Derivatives Based on the 4 Chloro 3 Ethylacetophenone Scaffold

Design and Synthesis of Chalcone (B49325) Analogues

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are pivotal intermediates in the synthesis of numerous heterocyclic compounds. uobaghdad.edu.iq The preparation of chalcone analogues from 4'-Chloro-3'-ethylacetophenone is typically achieved through the Claisen-Schmidt condensation reaction. jetir.orgnih.gov This base-catalyzed reaction involves the condensation of the acetophenone (B1666503) with a variety of substituted aromatic aldehydes. jetir.org

The general synthetic protocol involves dissolving this compound and a selected aromatic aldehyde in a suitable solvent, such as ethanol (B145695), followed by the addition of a base, commonly an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. jetir.orgnih.gov The reaction mixture is typically stirred at room temperature for a designated period, allowing for the formation of the chalcone product. rasayanjournal.co.in The progress of the reaction can be monitored using thin-layer chromatography (TLC). jetir.org Upon completion, the product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization to yield the purified chalcone derivative. rasayanjournal.co.in

The structural confirmation of the synthesized chalcones is accomplished through various spectroscopic techniques. Infrared (IR) spectroscopy reveals the characteristic absorption band of the α,β-unsaturated carbonyl group. rasayanjournal.co.in Proton nuclear magnetic resonance (¹H-NMR) spectroscopy is instrumental in confirming the trans configuration of the enone system, typically showing two doublet signals for the α and β hydrogens with a coupling constant of approximately 15-16 Hz. nih.govelifesciences.org

Table 1: Examples of Synthesized Chalcone Analogues

| Aldehyde Reactant | Resulting Chalcone Structure | Synthesis Method |

| Benzaldehyde | 1-(4-chloro-3-ethylphenyl)-3-phenylprop-2-en-1-one | Claisen-Schmidt Condensation |

| 4-Chlorobenzaldehyde | 1,3-bis(4-chlorophenyl)-3-(3-ethylphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

| 4-Methoxybenzaldehyde | 1-(4-chloro-3-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

Heterocyclic Ring Formation from this compound Precursors

The chalcones derived from this compound are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The reactive α,β-unsaturated ketone moiety readily undergoes cyclization reactions with various reagents to form five- and six-membered heterocyclic rings.

Pyrazolines , a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from chalcone precursors. thepharmajournal.com The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol or acetic acid, leads to the formation of the corresponding pyrazoline derivative through a cyclization reaction. nih.govdergipark.org.tr The reaction is often carried out under reflux conditions. thepharmajournal.com The N-acetylated pyrazolines can be obtained by reacting the chalcone with hydrazine and acetic acid. nih.gov Similarly, N-propionyl pyrazolines are synthesized using propionic acid. nih.govelifesciences.org

Pyridone derivatives can also be synthesized from chalcone precursors. For instance, the condensation of a chalcone with ethyl cyanoacetate (B8463686) can yield a 3-cyanopyridone derivative. orientjchem.org This reaction provides a pathway to functionalized pyridone systems.

Table 2: Synthesis of Pyrazoline and Pyridone Derivatives

| Precursor | Reagent(s) | Resulting Heterocycle |

| Chalcone | Hydrazine Hydrate | Pyrazoline |

| Chalcone | Hydrazine, Acetic Acid | N-Acetylpyrazoline |

| Chalcone | Ethyl Cyanoacetate | 3-Cyanopyridone |

Isoxazolines , five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, are readily synthesized from chalcones. The cyclization of a chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base or in an acidic medium like acetic acid yields the corresponding isoxazoline (B3343090) derivative. rasayanjournal.co.inijritcc.orgajpp.in The reaction is typically performed under reflux. ijritcc.org

Dihydropyrimidine (B8664642) derivatives are synthesized via the Biginelli reaction, a one-pot multicomponent reaction. nih.gov This reaction involves the condensation of an aldehyde, a β-ketoester (or in this case, the chalcone precursor acting as the dicarbonyl component), and urea (B33335) or thiourea. nih.govnih.gov The reaction is typically acid-catalyzed and can be performed under solvent-free conditions or in a suitable solvent. nih.gov This method allows for the efficient construction of the dihydropyrimidine core. globalresearchonline.net

Cinnoline (B1195905), a bicyclic aromatic heterocycle, can be synthesized through various methods, often involving intramolecular cyclization of diazonium salts. wikipedia.orgijbpas.com One classical approach is the Richter cinnoline synthesis, which involves the cyclization of an alkyne-substituted o-arenediazonium salt. wikipedia.org Another method involves the cyclization of arylhydrazones. researchgate.net While direct synthesis from this compound is not straightforward, derivatives of this compound could potentially be functionalized to create suitable precursors for cinnoline synthesis. For example, the acetophenone could be transformed into an ortho-amino-substituted derivative, which could then undergo diazotization and cyclization.

The synthesis of isoindolinone derivatives can be achieved through various synthetic routes. A one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols has been reported. nih.gov While not a direct derivative of this compound, this highlights a modern approach to isoindolinone synthesis. To utilize this compound as a precursor, it would need to be converted into a suitable starting material, such as a 2-acylbenzoic acid derivative. This could potentially be achieved through oxidation of the ethyl group to a carboxylic acid, followed by further functionalization. Another approach involves nucleophilic substitution and cyclization reactions as key steps in the synthesis of isoindolinone derivatives. jocpr.com

Exploration of Advanced Organic Precursors for Complex Molecules

This compound serves as a valuable building block for the synthesis of more complex organic molecules. The presence of the chloro, ethyl, and acetyl groups provides multiple sites for further chemical transformations. For instance, the acetyl group can be a handle for aldol (B89426) condensations, Knoevenagel condensations, or conversion into other functional groups. The aromatic ring can undergo further electrophilic substitution reactions, directed by the existing substituents. The chloro group can be displaced via nucleophilic aromatic substitution under certain conditions, allowing for the introduction of a wide variety of functionalities. These transformations enable the construction of intricate molecular architectures with tailored properties for various applications.

Preparation of Substituted Isoflavenes

The synthesis of substituted isoflavenes from this compound can be conceptualized through a multi-step reaction sequence, beginning with the transformation of the acetophenone into a key deoxybenzoin (B349326) intermediate. Deoxybenzoins are crucial precursors for the construction of the isoflavene core.

A plausible synthetic route commences with the α-bromination of this compound to yield 2-bromo-1-(4-chloro-3-ethylphenyl)ethanone. This intermediate can then undergo a Friedel-Crafts-type reaction with a suitably substituted phenol (B47542) in the presence of a Lewis acid catalyst, such as aluminum chloride, to afford the corresponding deoxybenzoin. The subsequent cyclization of the deoxybenzoin to the isoflavene can be achieved through various established methods, including reaction with a formylating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or by using a Vilsmeier-Haack reagent, followed by acid-catalyzed cyclization to furnish the isoflavene skeleton.

The general reaction scheme can be depicted as follows:

α-Bromination: this compound is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

Deoxybenzoin Formation: The resulting α-bromo ketone is reacted with a phenol (e.g., resorcinol (B1680541) or hydroquinone) via a Friedel-Crafts alkylation to produce the corresponding deoxybenzoin.

Cyclization to Isoflavene: The deoxybenzoin is then subjected to cyclization conditions. For instance, reaction with triethyl orthoformate in the presence of a base catalyst can yield the isoflavene core. researchgate.net

This synthetic strategy allows for the introduction of various substituents onto the isoflavene scaffold, depending on the choice of the phenolic coupling partner in the deoxybenzoin synthesis step. The resulting library of substituted isoflavenes can then be evaluated for their biological activities.

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| This compound | 1. NBS, Benzoyl peroxide, CCl4, reflux2. Substituted Phenol, AlCl3, CH2Cl2, 0 °C to rt3. Triethyl orthoformate, Piperidine, reflux | Substituted Isoflavene | (Not Reported) |

Table 1: Proposed synthesis of substituted isoflavenes from this compound. Yields are hypothetical as this specific reaction sequence has not been reported in the literature.

Synthesis of Amino-ketone and Adrenaline Related Compounds

The synthesis of amino-ketone derivatives from this compound can be effectively achieved through the well-established Mannich reaction. organic-chemistry.org This one-pot, three-component condensation reaction involves the reaction of the ketone (this compound), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine or ammonia.

The reaction proceeds via the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile and reacts with the enol form of the ketone. The resulting β-amino ketone is a versatile intermediate that can be further modified. For instance, reduction of the ketone functionality would yield an amino alcohol, a structural motif present in many biologically active compounds, including adrenaline analogues.

A typical procedure would involve refluxing a mixture of this compound, paraformaldehyde, and a secondary amine hydrochloride (e.g., dimethylamine (B145610) hydrochloride) in a suitable solvent like ethanol, often with a catalytic amount of acid.

To synthesize adrenaline-related compounds, the resulting β-amino ketone can be subjected to a reduction of the carbonyl group, for example, using sodium borohydride, to afford the corresponding amino alcohol. Further N-alkylation or N-acylation can be performed to introduce additional diversity.

| Reactant 1 | Reactant 2 | Reactant 3 | Product (β-Amino Ketone) | Potential Adrenaline Analogue (after reduction) |

| This compound | Formaldehyde | Dimethylamine | 1-(4-chloro-3-ethylphenyl)-3-(dimethylamino)propan-1-one | 1-(4-chloro-3-ethylphenyl)-3-(dimethylamino)propan-1-ol |

| This compound | Formaldehyde | Piperidine | 1-(4-chloro-3-ethylphenyl)-3-(piperidin-1-yl)propan-1-one | 1-(4-chloro-3-ethylphenyl)-3-(piperidin-1-yl)propan-1-ol |

| This compound | Formaldehyde | Morpholine | 1-(4-chloro-3-ethylphenyl)-3-(morpholino)propan-1-one | 1-(4-chloro-3-ethylphenyl)-3-(morpholino)propan-1-ol |

Table 2: Proposed synthesis of β-amino ketones and potential adrenaline-related compounds via the Mannich reaction starting from this compound.

Structure-Property Relationship Studies in Novel Derivatives

While specific structure-property relationship (SPR) studies on derivatives of this compound are not extensively documented, general principles of medicinal chemistry allow for the rational design and prediction of the biological activities of the synthesized compounds. The systematic modification of the this compound scaffold and the subsequent evaluation of the derivatives can provide valuable insights into the key structural features required for a desired biological effect.

In the case of the amino-ketone and adrenaline-related compounds , the nature of the amino group is a key determinant of their pharmacological activity. The length of the alkyl chain, the basicity of the nitrogen atom, and the steric bulk of the substituents on the nitrogen will all affect the interaction of these molecules with their biological targets, such as adrenergic receptors. The stereochemistry of the alcohol in the adrenaline analogues, resulting from the reduction of the ketone, is also expected to be critical for their activity, as is often the case with adrenergic agents.

| Derivative Class | Structural Modification | Anticipated Effect on Properties |

| Substituted Isoflavenes | Introduction of hydroxyl groups on the A-ring | Increased antioxidant activity, potential for estrogenic effects |

| Substituted Isoflavenes | Variation of substituents on the B-ring | Altered lipophilicity and receptor binding affinity |

| Amino-ketone Derivatives | Variation of the amine component (e.g., dimethylamine, piperidine) | Changes in basicity and steric hindrance, affecting receptor interaction |

| Adrenaline-related Compounds | Stereochemistry of the hydroxyl group | Enantioselective binding to adrenergic receptors |

Table 3: Anticipated structure-property relationships for derivatives of this compound.

Mechanistic Studies on Reactions Involving 4 Chloro 3 Ethylacetophenone

Elucidation of Reaction Mechanisms in Organic Transformations

While detailed mechanistic studies specifically targeting 4'-Chloro-3'-ethylacetophenone are not extensively documented in dedicated literature, its reactions can be understood by analogy to the well-established mechanisms for other aromatic ketones. The primary transformations this compound undergoes are centered around its carbonyl group, particularly reduction reactions.

One of the most common transformations for acetophenones is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, and the mechanism is highly dependent on the reagent used. For instance, in metal hydride reductions (e.g., with sodium borohydride), the reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The presence of the electron-withdrawing chloro group on the aromatic ring enhances the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate compared to unsubstituted acetophenone (B1666503). The ethyl group, being weakly electron-donating, has a minor electronic effect but contributes to the steric environment around the reaction center.

Another important class of reactions is the enantioselective reduction, often employing catalysts like oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction). researchgate.netwikipedia.org The mechanism of the CBS reduction involves the formation of a coordination complex between the oxazaborolidine catalyst, borane (B79455) (the stoichiometric reductant), and the ketone substrate. wikipedia.org The catalyst creates a chiral environment, forcing the borane to deliver the hydride to one specific face of the ketone. This coordination directs the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the corresponding alcohol. researchgate.netwikipedia.org The substituents on the aromatic ring of this compound influence the electronic and steric properties of the ketone, which in turn affects its interaction with the catalyst and the resulting enantioselectivity. researchgate.net

Investigation of Intermediates and Transition States

The progression of a chemical reaction from reactants to products involves passing through one or more high-energy transition states and may involve the formation of transient species known as reaction intermediates. libretexts.org

Intermediates: In the context of the SN1 reaction, a carbocation species is a key reaction intermediate. This intermediate is higher in energy than both the reactants and products but is situated in an energy valley between two transition states on the reaction energy diagram. libretexts.org In the two-step nucleophilic substitution mechanism, the C-X bond breaks first, leading to the formation of a carbocation intermediate before the nucleophile attacks. libretexts.org

Transition States: For the reduction of ketones like this compound, the transition state is the highest energy point on the reaction coordinate for the hydride transfer step. In a typical metal hydride reduction, the transition state involves the partial formation of the new carbon-hydrogen bond and the partial breaking of the carbonyl π-bond as the oxygen atom acquires a negative charge.

In catalyzed reactions, the structure of the transition state is more complex. For the CBS reduction, computational studies on acetophenone have elucidated the key transition state. researchgate.net It involves a six-membered ring-like structure where the ketone's oxygen is coordinated to the boron of the catalyst, the carbonyl carbon is approached by a hydride from the borane molecule, and the borane's boron is coordinated to the catalyst's nitrogen. wikipedia.org The stereoselectivity is determined by the steric interactions within this transition state. The large 4-chloro-3-ethylphenyl group of the substrate will preferentially orient itself away from the bulky part of the chiral catalyst to minimize steric hindrance, thus favoring hydride attack on the less hindered face of the carbonyl. wikipedia.org The electronic effects of the chloro and ethyl groups can also influence the stability of the transition state.

| Reaction Type | Key Intermediate/Transition State | Description | Influencing Factors on this compound |

| Metal Hydride Reduction | Hydride Transfer Transition State | A high-energy state where the hydride ion is partially bonded to the carbonyl carbon and the C=O π-bond is partially broken. | Electron-withdrawing chloro group increases carbonyl electrophilicity. Steric bulk of the ethyl group can influence the approach of the hydride. |

| CBS Reduction | Catalyst-Substrate Complex (Intermediate) & Chiral Transition State | The ketone coordinates to the chiral oxazaborolidine-borane complex, followed by an organized, cyclic transition state for hydride delivery. wikipedia.org | The 4'-chloro and 3'-ethyl substituents dictate the steric and electronic interactions within the complex, determining the enantioselectivity of the reduction. researchgate.net |

| SN1 Reaction | Carbocation Intermediate | A planar, sp²-hybridized carbon with a positive charge, formed after the leaving group departs. libretexts.org | The stability of a potential carbocation intermediate would be influenced by the electronic properties of the substituted phenyl ring. |

Catalytic Cycle Analysis in Biocatalytic Processes

Biocatalysis offers a green and highly selective alternative for the reduction of ketones. tudelft.nl Enzymes such as alcohol dehydrogenases (ADHs) are frequently used for the asymmetric reduction of substituted acetophenones to produce enantiomerically pure alcohols. nih.govresearchgate.netkaust.edu.sanih.gov

The catalytic cycle for an ADH-mediated reduction of this compound involves several key steps:

Cofactor Binding: The catalytic cycle begins with the binding of a reduced nicotinamide (B372718) cofactor, typically NADPH or NADH, to the active site of the enzyme. tudelft.nlnih.gov

Substrate Binding: Subsequently, the substrate, this compound, binds to the active site in a specific orientation dictated by the shape and chemical nature of the amino acid residues. This precise positioning is crucial for the high stereoselectivity of the reaction. nih.gov

Hydride Transfer: The core catalytic step is the transfer of a hydride ion from the C4 position of the nicotinamide ring of the cofactor to the carbonyl carbon of the substrate. A proton is simultaneously transferred from a catalytic residue in the active site (or from a water molecule) to the carbonyl oxygen. This concerted step reduces the ketone to a secondary alcohol. nih.gov

Product Release: The resulting chiral alcohol, 1-(4-chloro-3-ethylphenyl)ethanol, has a lower binding affinity for the active site and is released.

Cofactor Release: The oxidized cofactor, NADP⁺ or NAD⁺, is then released from the enzyme.

Cofactor Regeneration: Since the cofactor is used in stoichiometric amounts in the reduction step, an efficient in situ regeneration system is required for the process to be economically viable. nih.gov This is often achieved by using a second enzyme system (e.g., glucose dehydrogenase) or a sacrificial substrate (e.g., isopropanol) that reduces the oxidized cofactor back to its active, reduced form, allowing it to participate in another catalytic cycle. nih.gov

Studies on the biocatalytic reduction of structurally similar compounds, like 4'-chloroacetophenone, using whole cells of Acetobacter sp. have shown excellent enantioselectivity (>99% ee) for the (R)-alcohol. researchgate.net The reaction kinetics and operational stability are key parameters analyzed in such processes.

| Step | Description | Key Species |

| 1 | Binding of reduced cofactor | Enzyme, NAD(P)H |

| 2 | Binding of substrate | Enzyme-NAD(P)H complex, this compound |

| 3 | Stereoselective hydride transfer | Enzyme-NAD(P)H-Substrate ternary complex |

| 4 | Release of alcohol product | Enzyme-NAD(P)⁺ complex, 1-(4-chloro-3-ethylphenyl)ethanol |

| 5 | Release of oxidized cofactor | Enzyme, NAD(P)⁺ |

| 6 | Cofactor regeneration | NAD(P)⁺, Regeneration system (e.g., isopropanol/secondary ADH or glucose/GDH) |

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the atomic framework, including connectivity and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of 4'-Chloro-3'-ethylacetophenone, the spectrum would be expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, the integration value reflects the number of protons represented by the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Based on the structure, the predicted ¹H NMR spectrum would feature:

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton on C-2' (adjacent to the acetyl group) would likely be the most deshielded, appearing as a doublet. The proton on C-6' would be a doublet of doublets, and the proton on C-5' would appear as a doublet.

Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. The quartet, typically found around δ 2.7-2.9 ppm, results from coupling to the three protons of the adjacent methyl group. The triplet, appearing more upfield around δ 1.2-1.4 ppm, arises from coupling to the two methylene protons.

Acetyl Group Protons: A sharp singlet for the three methyl protons of the acetyl group, expected to appear in the range of δ 2.5-2.7 ppm, as it is adjacent to a carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C-2') | ~7.8 | d (doublet) | 1H |

| Aromatic H (C-6') | ~7.6 | dd (doublet of doublets) | 1H |

| Aromatic H (C-5') | ~7.4 | d (doublet) | 1H |

| Ethyl -CH₂- | ~2.8 | q (quartet) | 2H |

| Acetyl -CH₃ | ~2.6 | s (singlet) | 3H |

| Ethyl -CH₃ | ~1.3 | t (triplet) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals would be anticipated, corresponding to the ten carbon atoms in the structure.

The predicted ¹³C NMR spectrum would show:

Carbonyl Carbon: A signal significantly downfield, typically in the δ 195-200 ppm range, which is characteristic of a ketone carbonyl carbon.

Aromatic Carbons: Six distinct signals in the aromatic region (δ 125-145 ppm). The carbons directly attached to the chlorine (C-4') and the acetyl group (C-1') would have characteristic shifts, as would the carbon bearing the ethyl group (C-3').

Aliphatic Carbons: Three signals in the upfield region, corresponding to the acetyl methyl carbon (around δ 25-30 ppm), the ethyl methylene carbon (around δ 25-30 ppm), and the ethyl methyl carbon (around δ 13-16 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~197 |

| Aromatic C-1' | ~136 |

| Aromatic C-2' | ~129 |

| Aromatic C-3' | ~142 |

| Aromatic C-4' | ~134 |

| Aromatic C-5' | ~131 |

| Aromatic C-6' | ~127 |

| Acetyl -CH₃ | ~27 |

| Ethyl -CH₂- | ~26 |

| Ethyl -CH₃ | ~15 |

Advanced Two-Dimensional NMR Methodologies (e.g., COSY)

While no specific 2D NMR data has been reported for this compound, a Correlation Spectroscopy (COSY) experiment would be invaluable for confirming the structural assignment. A COSY spectrum reveals proton-proton coupling relationships. For this compound, it would be expected to show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, helping to definitively assign their positions on the phenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its ketone and substituted aromatic functionalities.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band around 1685-1700 cm⁻¹, characteristic of an aryl ketone carbonyl group.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the ethyl and acetyl methyl groups.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: An absorption in the fingerprint region, typically between 1000-1100 cm⁻¹, although it can be difficult to assign definitively.

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O (Ketone) Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-Cl Stretch | 1000-1100 | Medium-Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molecular formula C₁₀H₁₁ClO), the molecular weight is approximately 182.64 g/mol .

The mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A peak at m/z 182. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 184, with an intensity about one-third that of the M⁺ peak.

Key Fragmentation Patterns: The most common fragmentation for ketones is alpha-cleavage. Two primary fragmentation pathways are predicted:

Loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 167.

Loss of an acetyl radical (•COCH₃) is less common but possible. More likely is the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to an acylium ion at m/z 43 (CH₃CO⁺) and a substituted phenyl radical.

Another significant fragmentation would be the loss of the ethyl group (•CH₂CH₃), leading to a fragment ion at m/z 153.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Identity | Notes |

|---|---|---|

| 182/184 | [M]⁺ (Molecular Ion) | Characteristic 3:1 isotopic pattern for Chlorine. |

| 167/169 | [M - CH₃]⁺ | Loss of the acetyl methyl group. |

| 153/155 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 43 | [CH₃CO]⁺ | Acylium ion. |

Chromatographic Separation and Purity Assessment

While specific methods for this compound are not detailed in the literature, its purity would typically be assessed using standard chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): Given the compound's expected volatility, GC would be a suitable method for assessing purity. Using a non-polar or mid-polarity capillary column (e.g., a DB-5 or DB-17 type), impurities such as starting materials, regioisomers, or byproducts from its synthesis could be separated and quantified, often using a Flame Ionization Detector (FID).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would also be an effective technique. A UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm) would be used for detection and quantification of the compound and any potential impurities.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography is a premier technique for analyzing volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a carrier gas. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier.

GC is primarily used to assess the purity of a this compound sample. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, such as unreacted starting materials or byproducts from the synthesis. By integrating the area under each peak, the relative percentage of each component in the mixture can be quantified.

Table 1: Hypothetical Gas Chromatography Data for this compound Analysis

| Parameter | Value |

|---|---|

| Column Type | SE-54 (5% phenyl polysiloxane) |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min |

| Carrier Gas | Helium |

| Hypothetical Retention Time | ~12.5 minutes |

| Sample Purity (Example) | >99% (based on peak area integration) |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively during the synthesis of this compound. aga-analytical.com.pl It serves two primary purposes: monitoring the progress of a chemical reaction and assessing the purity of the product. rsc.orglibretexts.orgresearchgate.net

For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. libretexts.orgrochester.edu As the reaction proceeds, the spot corresponding to the starting material diminishes while a new spot, representing the this compound product, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible. libretexts.org

The separation on a TLC plate is based on the principle of polarity. The distance a compound travels up the plate relative to the solvent front is its Retention Factor (Rf value), which is dependent on the compound's structure and the polarity of the solvent system (mobile phase) used.

Table 2: Example TLC System for Monitoring Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | 10% Ethyl Acetate (B1210297) in Hexane |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

| Starting Material (e.g., 1-chloro-2-ethylbenzene) | Hypothetical Rf = ~0.8 |

| Product (this compound) | Hypothetical Rf = ~0.4 |

Column Chromatography for Purification

Following synthesis, the crude this compound product is often purified using column chromatography. This technique operates on the same principles as TLC but on a much larger scale to isolate the desired compound from impurities. bridgewater.edu The crude mixture is loaded onto the top of a column packed with a stationary phase, typically silica gel.

An appropriate solvent system (eluent), often determined from prior TLC analysis, is passed through the column. bridgewater.edu Compounds in the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer. Fractions are collected sequentially, and those containing the pure this compound (as verified by TLC) are combined.

Table 3: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) |

| Loading Method | Wet loading (dissolved in a minimum of eluent) |

| Fraction Collection | Monitored by TLC |

| Outcome | Isolation of this compound with high purity |

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Optical rotation is a property exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). Such compounds are optically active, meaning they rotate the plane of polarized light. libretexts.org

This compound is an achiral molecule. Its structure possesses a plane of symmetry and lacks a stereocenter. Therefore, it is optically inactive and will not rotate plane-polarized light. Its specific rotation is zero. Consequently, concepts such as enantiomeric excess and chiroptical spectroscopy are not applicable to this compound, as it does not exist as a pair of enantiomers. masterorganicchemistry.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) within a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₁₀H₁₁ClO. nih.gov A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₁ClO)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 65.76% | 65.71% |

| Hydrogen (H) | 6.07% | 6.11% |

| Chlorine (Cl) | 19.41% | 19.35% |

| Oxygen (O) | 8.76% | 8.83% |

| Molecular Weight | 182.64 g/mol nih.gov | N/A |

X-ray Crystallography for Solid-State Structure Determination

While no public crystallographic data for this compound is currently available, if a suitable crystal were grown, this technique would provide an unambiguous confirmation of its chemical structure.

Table 5: Data That Would Be Obtained from X-ray Crystallography

| Parameter | Type of Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C=O, C-Cl, C-C bond distances (in Å) |

| Bond Angles | e.g., Angles between atoms (in °) |

| Torsion Angles | Describing the conformation of the ethyl and acetyl groups |

Computational and Theoretical Chemistry Applications to 4 Chloro 3 Ethylacetophenone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are used to determine the electronic structure of molecules, providing information on geometry, energy levels, and charge distribution. niscpr.res.in For 4'-Chloro-3'-ethylacetophenone, DFT serves as the foundation for understanding its conformational preferences and electronic properties.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed for this purpose. jksus.org The analysis would focus on the orientation of the acetyl and ethyl groups relative to the benzene (B151609) ring. In substituted acetophenones, the acetyl group tends to be coplanar with the aromatic ring to maximize resonance, but steric hindrance from adjacent substituents can cause it to twist. researchgate.net The ethyl group also possesses rotational freedom around its bond to the ring, leading to different conformers. DFT calculations can identify the global minimum energy conformation and the energy barriers between different rotational isomers. For instance, studies on similar molecules like 2',4'-dichloroacetophenone show that electronegative substituents can cause slight distortions in the benzene ring from a perfect hexagonal shape. jksus.org

Table 1: Predicted Conformational Properties of this compound

| Parameter | Description | Predicted Finding |

|---|---|---|

| C(aromatic)-C(carbonyl) Dihedral Angle | The twist of the acetyl group relative to the benzene ring. | Expected to be near-planar to maximize conjugation, with minor deviation possible due to substituents. |

| C(aromatic)-C(ethyl) Dihedral Angle | The orientation of the ethyl group. | Multiple low-energy conformers are possible due to the rotation of the ethyl group. |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that participate in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be a π-orbital primarily localized on the substituted benzene ring, while the LUMO is likely a π*-orbital with significant contributions from the carbonyl group. The substituents influence these orbital energies. The electron-donating ethyl group will raise the HOMO energy, while the electron-withdrawing chloro and acetyl groups will lower the LUMO energy. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov DFT calculations can precisely quantify these energies and visualize the orbital distributions.

Table 2: Representative Frontier Orbital Energies for a Substituted Acetophenone (B1666503)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| ΔE (HOMO-LUMO Gap) | 5.0 eV | Indicator of chemical reactivity; smaller gap implies higher reactivity. scite.ai |

Note: Values are illustrative for a generic substituted acetophenone and would be specifically calculated for this compound in a dedicated study.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, mapped onto a surface of constant electron density. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. researchgate.net The map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating the most positive regions (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potential values. wolfram.com

For this compound, the MEP map would show:

A region of high negative potential (red) localized on the oxygen atom of the carbonyl group, identifying it as the primary site for electrophilic attack.

Negative potential would also be observed around the chlorine atom due to its high electronegativity.

Regions of positive potential (blue) would be found around the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring hydrogens. These areas are susceptible to nucleophilic attack.

The MEP map provides a clear, qualitative picture of the molecule's reactivity sites, complementing the quantitative data from HOMO-LUMO analysis. walisongo.ac.id

Prediction of Reactivity and Reaction Pathways

Computational chemistry allows for the simulation of chemical reactions, providing insights into their feasibility and mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to predict the thermodynamics and kinetics of a reaction involving this compound.

DFT calculations can be used to determine key thermodynamic quantities such as the enthalpy of formation (ΔfH°) and Gibbs free energy (ΔG) for reactants and products. d-nb.info This information helps predict the spontaneity and equilibrium position of a reaction. For example, the enthalpy of formation for various substituted acetophenones has been successfully estimated using high-level quantum chemical methods like G4. d-nb.info

Furthermore, the kinetic aspects of a reaction can be explored by locating the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier, which determines the reaction rate. researchgate.net For reactions such as the nucleophilic addition to the carbonyl group of this compound, computational methods can model the entire reaction coordinate, revealing the mechanism and predicting how the chloro and ethyl substituents affect the activation barrier. mdpi.com

Table 3: Example Thermodynamic and Kinetic Data for a Reaction

| Parameter | Definition | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔHrxn) | The heat absorbed or released during a reaction. | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔGrxn) | The energy associated with a chemical reaction that can be used to do work. | Predicts the spontaneity of a reaction under constant temperature and pressure. |

The Hammett equation is a linear free-energy relationship that quantifies the impact of substituting hydrogen with another group on the reactivity of an aromatic compound. wikipedia.org It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant that depends on the reaction type, and σ (sigma) is the substituent constant that depends only on the specific substituent and its position (meta or para). chemeurope.com

For this compound, the acetyl group is the reaction center. The substituents are a chlorine atom at the para position and an ethyl group at the meta position relative to the acetyl group.

Ethyl group (meta): The ethyl group is a weakly electron-donating group primarily through an inductive effect (+I). Its Hammett σm value is negative.

Table 4: Hammett Constants for Substituents on this compound

| Substituent | Position | σ Constant | Electronic Effect |

|---|---|---|---|

| Chlorine | para | σp = +0.23 | Electron-withdrawing (-I > +R) |

| Ethyl | meta | σm = -0.07 | Electron-donating (+I) |

Source: Hammett constant values are widely tabulated in physical organic chemistry literature.

Molecular Docking and Enzyme-Substrate Interaction Modeling